molecular formula C19H16N6S B13362173 3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13362173
M. Wt: 360.4 g/mol
InChI Key: SKXOUWSAEGEYRJ-UHFFFAOYSA-N
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Description

3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of the broader class of triazolothiadiazines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of hydrazino functional groups with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and organic solvents. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C19H16N6S

Molecular Weight

360.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6S/c1-11-7-8-14(10-12(11)2)18-23-25-17(21-22-19(25)26-18)16-13(3)20-15-6-4-5-9-24(15)16/h4-10H,1-3H3

InChI Key

SKXOUWSAEGEYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)C

Origin of Product

United States

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